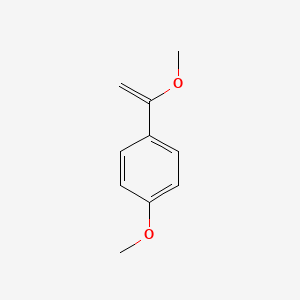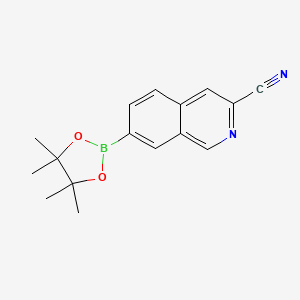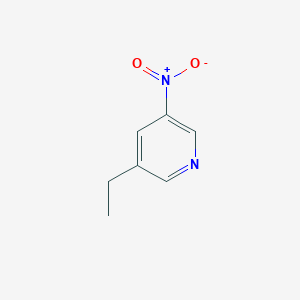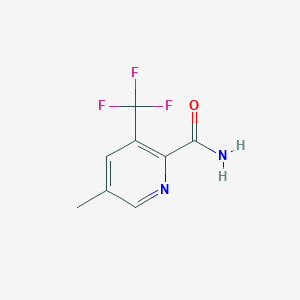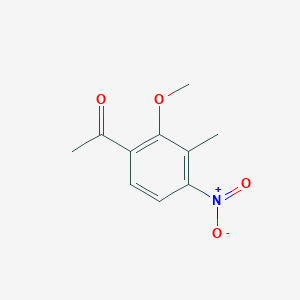
1-(2-Methoxy-3-methyl-4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-4-nitroacetophenone is an organic compound with a molecular formula of C10H11NO4 It is a derivative of acetophenone, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methyl-4-nitroacetophenone can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-3-methylacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.
Another method involves the Friedel-Crafts acylation of 2-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by nitration of the resulting product.
Industrial Production Methods
Industrial production of 2-methoxy-3-methyl-4-nitroacetophenone often employs large-scale nitration processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-4-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 2-Methoxy-3-methyl-4-aminoacetophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 2-Methoxy-3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
2-Methoxy-3-methyl-4-nitroacetophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methyl-4-nitroacetophenone and its derivatives involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and ability to penetrate biological membranes, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitroacetophenone
- 3-Methoxy-4-nitroacetophenone
- 2-Methyl-4-nitroacetophenone
Uniqueness
2-Methoxy-3-methyl-4-nitroacetophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(2-methoxy-3-methyl-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO4/c1-6-9(11(13)14)5-4-8(7(2)12)10(6)15-3/h4-5H,1-3H3 |
InChI Key |
VWERSYLFDQGTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


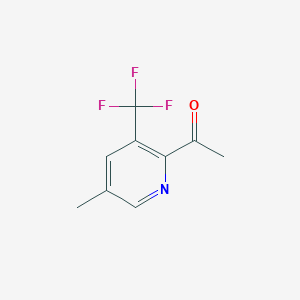
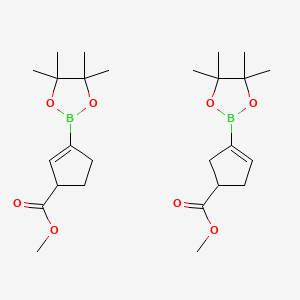
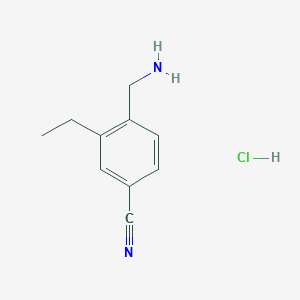
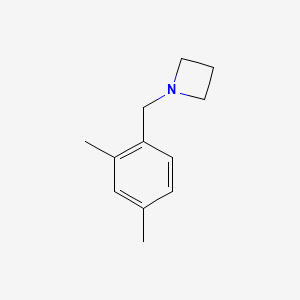
![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)


![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
